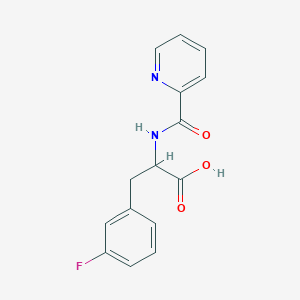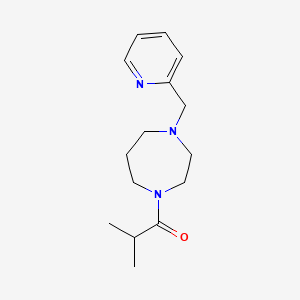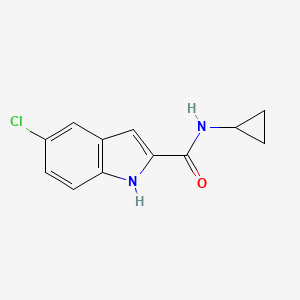
5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of indole-based molecules. It has been extensively studied for its potential application in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide involves the inhibition of the activity of various enzymes and signaling pathways involved in cancer cell growth and angiogenesis. 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is a key regulator of cell growth and survival. It has also been shown to inhibit the activity of the signaling pathway known as the mammalian target of rapamycin (mTOR) pathway, which is involved in cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis. 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide has been shown to inhibit the formation of new blood vessels in tumors, which is a crucial step in tumor growth and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide is its synthetic accessibility, which allows for the easy production of large quantities of the compound. 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide has also been shown to have low toxicity in vitro, making it a promising candidate for further in vivo studies. However, one of the limitations of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide. One direction is to investigate the potential of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide in vivo. Another direction is to investigate the potential of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide as a tool for studying the mechanisms of cancer cell growth and angiogenesis. 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide can be used to identify new targets for cancer therapy and to develop new drugs that target these pathways. Finally, future studies can investigate the potential of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide as a tool for studying the role of PI3K and mTOR pathways in other diseases, such as diabetes and cardiovascular disease.
Métodos De Síntesis
The synthesis of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide involves the reaction of 5-chloro-1H-indole-2-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide has been tested for its inhibitory effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been tested for its ability to inhibit the growth of blood vessels in tumors, which is a crucial step in tumor progression.
Propiedades
IUPAC Name |
5-chloro-N-cyclopropyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-8-1-4-10-7(5-8)6-11(15-10)12(16)14-9-2-3-9/h1,4-6,9,15H,2-3H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWRHDIETZNAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopropyl-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{1-methyl-2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1-cyclobutanecarboxamide](/img/structure/B7548725.png)
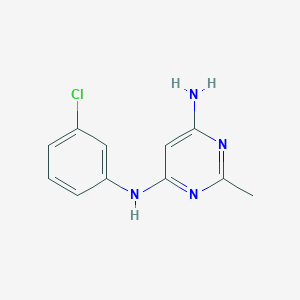
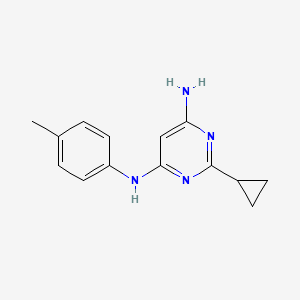
![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)
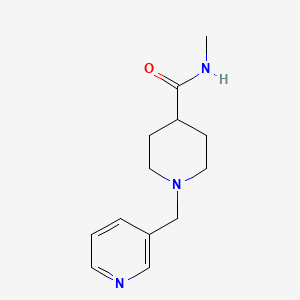
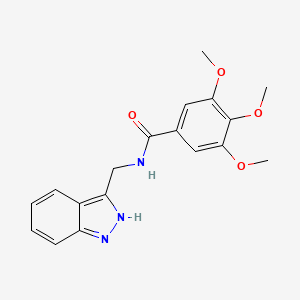
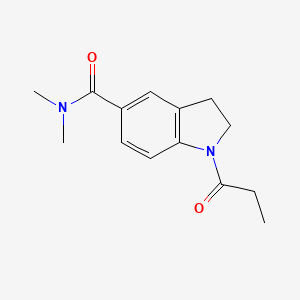
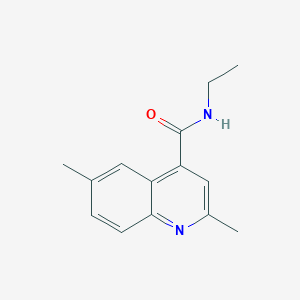
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
![1-[3-(Propionylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7548787.png)
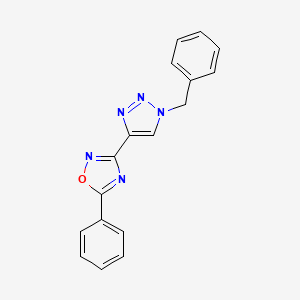
![N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7548811.png)
